1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea
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Overview
Description
1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of difluorophenyl and fluorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with 2-(4-fluorophenyl)ethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorophenyl and fluorophenyl derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A related compound with similar structural features but different functional groups.
Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate: Another compound with difluorophenyl groups but different core structure.
Uniqueness
1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea is unique due to its specific combination of difluorophenyl and fluorophenyl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-11-3-1-10(2-4-11)7-8-19-15(21)20-14-6-5-12(17)9-13(14)18/h1-6,9H,7-8H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXOPXQTHBMPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=C(C=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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